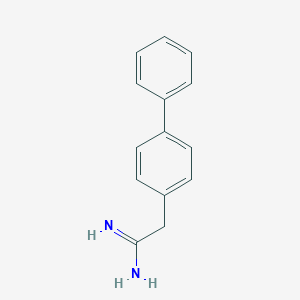

2-(4-Phenylphenyl)acetamidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQCUYDKYMXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For a related compound, 2-(4-hydroxyphenyl) acetamidine (B91507) hydrochloride, the ¹H NMR spectrum in DMSO-d6 shows a characteristic AA'BB' quartet for the phenyl protons at 6.85 and 7.37 ppm, a singlet for the benzylic protons at 3.70 ppm, and a broad envelope for the exchangeable amidine and hydroxyl protons between 9.0 and 9.8 ppm. prepchem.com In the case of 2-(4-Phenylphenyl)acetamidine, the biphenyl (B1667301) moiety would present a more complex aromatic region. The methylene (B1212753) protons adjacent to the amidine group are also identifiable.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum for this compound would exhibit distinct signals for the biphenyl carbons, the methylene carbon, and the amidine carbon. For comparison, in a similar acetamide (B32628) structure, the carbonyl carbon appears around 162-166 ppm. asianpubs.orgrsc.org The chemical shifts of the aromatic carbons provide insight into the electronic environment of the biphenyl system.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Biphenyl Protons | 7.3-7.8 | 127-142 |

| Methylene Protons (-CH₂) | ~3.6 | ~40 |

| Amidine Protons (-NH, -NH₂) | 7.0-9.0 (broad) | - |

| Amidine Carbon (-C(NH)NH₂) | - | ~165 |

2D NMR techniques are instrumental in deciphering complex molecular structures by revealing correlations between different nuclei. longdom.org

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings. longdom.org In this compound, COSY would show correlations between adjacent protons on the phenyl rings, helping to assign the complex splitting patterns in the aromatic region. libretexts.org It would also confirm the connectivity within any alkyl chains if present in derivatives. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. google.com This technique is invaluable for assigning the carbon signals based on their attached protons. For instance, the methylene protons' signal would correlate with the methylene carbon's signal. libretexts.org

These 2D NMR experiments, when used in concert, provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. nih.govnih.gov

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen environments within the amidine group. The chemical shifts of the two nitrogen atoms would differ, reflecting their distinct bonding environments (one double-bonded, one single-bonded to the carbon). This technique can be particularly useful for studying protonation equilibria and hydrogen bonding involving the amidine functionality.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. For a similar acetamide, N-(4-hydroxyphenyl) acetamide, key stretches include N-H, C=O, and aromatic C-H vibrations. In this compound, one would expect to observe:

N-H stretching vibrations from the amidine group, typically appearing as broad bands in the region of 3100-3500 cm⁻¹.

C=N stretching vibration of the imine functionality within the amidine group, usually found around 1640-1690 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations in the 1200-1350 cm⁻¹ range.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amidine (-C(NH)NH₂) | N-H Stretch | 3100-3500 (broad) |

| Amidine (-C(NH)NH₂) | C=N Stretch | 1640-1690 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Amidine (-C(NH)NH₂) | C-N Stretch | 1200-1350 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the biphenyl backbone, as the C-C stretching vibrations of the aromatic rings often give rise to strong Raman signals. d-nb.info This can provide insights into the planarity and symmetry of the biphenyl system. The symmetric vibrations of the molecule will be particularly prominent in the Raman spectrum. d-nb.info

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high precision, typically to several decimal places. europa.eu This accuracy allows for the determination of the elemental formula of a compound, a critical step in its identification. europa.euuni-rostock.de

For this compound (C₁₄H₁₄N₂), the exact mass can be calculated based on the precise masses of its constituent atoms. While specific HRMS data for this compound is not readily found in published literature, HRMS analysis of related biphenyl compounds has been successfully used to confirm their elemental composition. mdpi.comrsc.org An HRMS analysis of this compound would be expected to show a molecular ion peak corresponding to its calculated exact mass, thereby confirming its elemental formula and providing strong evidence for its identity.

In mass spectrometry, after ionization, molecules can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. orgchemboulder.comlibretexts.orgchemguide.co.uklibretexts.org The fragmentation of a molecular ion is often predictable, with cleavage occurring at weaker bonds or leading to the formation of stable ions or neutral molecules. orgchemboulder.comchemguide.co.uk

For this compound, the fragmentation pattern would likely involve cleavage of the bonds within the acetamidine group and the bond connecting the acetamidine moiety to the biphenyl group. Common fragmentation pathways for amides and amines often involve alpha-cleavage. libretexts.org A detailed analysis of the fragment ions would allow for the piecing together of the molecular structure, confirming the connectivity of the biphenyl, methylene, and acetamidine components. For instance, the presence of a prominent fragment corresponding to the biphenylmethyl cation would be strong evidence for the proposed structure. While specific fragmentation data for this compound is not documented in the available literature, analysis of related structures, such as 4-(phenylphenyl)acetamide, has been performed.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. msu.eduazooptics.comtechnologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.com The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light. ijprajournal.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties and reactivity.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-(4-Phenylphenyl)acetamidine, this process would identify the most stable three-dimensional structure.

The conformational energy landscape maps the energy of the molecule as a function of its geometry, revealing different stable conformers and the energy barriers between them. Researchers can explore this landscape by systematically rotating specific bonds, such as the bond connecting the two phenyl rings and the bonds in the acetamidine (B91507) side chain. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. While no specific data exists for this compound, studies on other flexible molecules, like the designed peptide DP5, demonstrate how computational methods can map out complex energy landscapes with multiple stable conformations. d-nb.info For molecules with multiple rotatable bonds, this analysis is crucial for understanding their structural preferences. researchgate.netresearchgate.netresearchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbitals (NBO)

The electronic structure of a molecule governs its chemical reactivity and properties. DFT calculations provide valuable insights into this structure.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. bohrium.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO would likely be distributed over the electron-rich phenyl rings, while the LUMO might be located on the acetamidine group, which can accept electron density.

Natural Bond Orbitals (NBO): NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs. acs.org This method allows for the quantification of electron delocalization and hyperconjugative interactions within the molecule. tandfonline.com For this compound, NBO analysis would reveal the nature of the bonds within the phenyl rings and the acetamidine group, as well as the interactions between them. It can also provide information on the partial charges on each atom, which is crucial for understanding intermolecular interactions. acs.org

Prediction of Vibrational Spectra (IR and Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These spectra serve as a molecular fingerprint and are used for the identification and structural characterization of compounds. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. whiterose.ac.ukcyberleninka.ru The predicted spectra for this compound would show characteristic peaks for the C-H stretching and bending modes of the phenyl rings, as well as vibrations associated with the C=N and N-H bonds of the acetamidine group. Comparing the calculated spectra with experimentally obtained spectra is a standard method for validating the accuracy of the computational model. solubilityofthings.comresearchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. tandfonline.combiomedpharmajournal.org This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light, which are typically associated with π-π* transitions within the aromatic system. The calculated UV-Vis spectrum could then be compared with experimental data to further validate the computational model and understand the electronic properties of the molecule. sigmaaldrich.comusd.ac.id

Advanced Computational Methodologies

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's conformational changes, flexibility, and interactions with its environment. For this compound, an MD simulation could reveal how the molecule behaves in a solvent, how it interacts with other molecules, and the timescales of its conformational transitions. This information is particularly valuable for understanding how the molecule might behave in a biological system.

Thermodynamic Studies of Molecular Interactions

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are crucial for understanding the spontaneity and stability of processes like ligand-receptor binding, self-assembly, and solvation. For instance, the study of biphenylamide derivatives using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveals how positional isomerism and substituent effects influence their thermal stability and phase transitions. gre.ac.uk Such studies indicate that para-substituted biphenylamides tend to exhibit higher thermal stability compared to their ortho-substituted counterparts. gre.ac.uk This suggests that the para-substitution pattern in this compound likely contributes to a thermodynamically stable crystalline form.

Furthermore, investigations into the solvation thermodynamics of benzoic acid derivatives in binary solvent mixtures highlight the role of intermolecular forces, such as hydrogen bonding and van der Waals interactions, in the dissolution process. jbiochemtech.com The free energy of solvation, for example, is influenced by the nature of the solvent and the functional groups on the solute. jbiochemtech.com For this compound, the amidine group is capable of forming strong hydrogen bonds, which would significantly influence its interaction with polar solvents.

Computational methods can also be employed to estimate interaction energies. For example, studies on acetamide (B32628) derivatives interacting with biological targets have used quantum chemical calculations to determine the binding energies, which are a function of electrostatic and dispersion forces. researchgate.net These theoretical approaches can dissect the energetic contributions of different types of interactions, providing a molecular-level understanding of the thermodynamic driving forces.

A summary of thermodynamic parameters often investigated in related molecular systems is presented in the table below.

| Thermodynamic Parameter | Description | Relevance to Molecular Interactions |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Provides a measure of the intrinsic stability of the molecule. |

| Enthalpy of Vaporization (ΔHvap) | The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. | Reflects the strength of intermolecular forces in the liquid state. |

| Gibbs Free Energy of Solvation (ΔGsolv) | The change in free energy when a solute is transferred from the gas phase to a solvent. | Indicates the spontaneity of the solvation process and the affinity of the molecule for a particular solvent. |

| Interaction Energy (ΔEint) | The energy difference between a complex of interacting molecules and the sum of the energies of the individual isolated molecules. | Quantifies the strength of non-covalent interactions such as hydrogen bonds and π-π stacking. |

Solid-State Computational Analysis

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. Computational analysis of the crystal structure provides a detailed picture of these interactions and the resulting packing motifs.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.net By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal, the Hirshfeld surface provides a unique fingerprint of the molecular environment.

For N-arylacetamides and biphenyl (B1667301) derivatives, Hirshfeld surface analysis has been instrumental in elucidating the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and π-π stacking. iucr.orgresearchgate.net The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts.

In the case of this compound, the key interaction points are the amidine group, capable of acting as both a hydrogen bond donor and acceptor, and the extensive π-system of the biphenyl moiety. Hirshfeld surface analysis would be expected to reveal significant contributions from H···H, C-H···π, and N-H···N interactions. The biphenyl group's C-H bonds can interact with the π-faces of adjacent molecules, while the amidine groups can form robust hydrogen-bonded networks, which are often critical in defining the crystal packing of related structures. researchgate.net

| Compound | H···H | C···H/H···C | O···H/H···O | Other Significant Contacts | Reference |

| 4,4′-Dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | 26.3% | 18.5% | 37.0% | C···O/O···C (9.5%) | iucr.orgnih.gov |

| 4′-Cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | 32.4% | 37.0% | - | - | iucr.org |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | - | 33.4% | 19.5% | Cl···H/H···Cl (20.0%) | researchgate.net |

The data for these related compounds highlight the prevalence of H···H and C···H contacts, which are generally significant in organic molecules due to the abundance of hydrogen atoms on their surfaces. The presence of heteroatoms, such as oxygen and nitrogen, leads to the formation of specific and often directional interactions like O···H and N···H, which are clearly visualized as distinct regions on the Hirshfeld surface and sharp spikes in the fingerprint plots. For this compound, the N-H···N hydrogen bonds originating from the acetamidine group would be a defining feature of its crystal packing.

Chemical Reactivity and Mechanistic Studies

Intrinsic Reactivity of the Amidine Functional Group

The amidine functional group, characterized by the R-C(=NR')-NR''₂ structure, is a dinitrogen analog of carboxylic acids and esters, which endows it with a unique and rich chemical reactivity. sphinxsai.com This functionality combines the properties of an azomethine-like carbon-nitrogen double bond (C=N) and an amide-like carbon-nitrogen single bond, which possesses partial double bond character. sphinxsai.comsemanticscholar.org This electronic structure is central to its reactivity profile.

The amidine functional group contains two nitrogen atoms with distinct electronic properties. The amino nitrogen (-NR''₂) has a lone pair of electrons that is in conjugation with the π-system of the imine bond, resembling an amide. semanticscholar.org In contrast, the imino nitrogen (=NR') also possesses a lone pair of electrons. While the amino nitrogen's lone pair contributes to the resonance stabilization of the amidine group, making it less available for nucleophilic attack, the imino nitrogen is generally considered the more nucleophilic center. semanticscholar.orgvaia.com

In reactions, the deprotonated form of an amidine, the amidinate anion, is a significantly stronger nucleophile. The negative charge is delocalized across the N-C-N system, increasing its ability to attack electrophilic centers.

The imine carbon atom in the amidine group (-C(=NR')-) is an electrophilic center, susceptible to attack by nucleophiles. nih.gov This electrophilicity arises from the polarization of the carbon-nitrogen double bond, where the more electronegative nitrogen atom draws electron density away from the carbon. However, imines are generally considered less electrophilic than their carbonyl (aldehyde and ketone) counterparts. nih.gov This is because an attack on the imine carbon would place a negative charge on the nitrogen atom, which is less favorable than placing it on an oxygen atom. nih.gov

The electrophilicity of the imine carbon can be significantly enhanced by protonation of the imine nitrogen. nih.govnumberanalytics.com This creates an iminium cation, which is a much more reactive electrophile. nih.govchemistrysteps.com The positive charge on the nitrogen atom strongly withdraws electron density from the carbon, making it highly susceptible to nucleophilic attack. nih.gov This activation by acid catalysis is a common strategy in reactions involving imines. numberanalytics.com

Amidines are among the strongest organic bases in their uncharged form. wikipedia.org Their basicity is significantly higher than that of amides and even many amines. wikipedia.orgchemistrytalk.org The pKa values for the conjugate acids of amidines typically range from 5 to 12. semanticscholar.orgusp.br This strong basicity is a hallmark of the amidine functional group.

Protonation occurs preferentially at the sp²-hybridized imino nitrogen atom. semanticscholar.orgwikipedia.org The resulting cation, known as an amidinium ion, is stabilized by resonance. The positive charge is delocalized over both nitrogen atoms and the central carbon, leading to two equivalent C-N bonds. wikipedia.org This delocalization is responsible for the high basicity of amidines, as the resulting conjugate acid is highly stabilized.

In strongly acidic media, it is possible to form a dication where both nitrogen atoms are protonated. semanticscholar.org Conversely, in strongly alkaline solutions, deprotonation of the amino nitrogen can occur to form an amidinate anion. semanticscholar.org

| Functional Group | Typical pKa Range of Conjugate Acid | Reference |

|---|---|---|

| Amidines | 5 - 12 | semanticscholar.org |

| Amides | ~ -1 to 1 | chemistrytalk.org |

| Amines (Aliphatic) | 9 - 11 | nih.gov |

Tautomerism is a key feature of the chemistry of amidines that possess at least one hydrogen atom on each nitrogen. nih.gov This involves the migration of a proton between the two nitrogen atoms of the N-C-N triad. This process is a type of prototropic tautomerism. nih.gov For an unsubstituted amidine like 2-(4-phenylphenyl)acetamidine, the two tautomeric forms are degenerate, meaning they are identical and in a dynamic equilibrium.

The study of tautomerism can become more complex with substitutions on the nitrogen atoms. For instance, in phosphorotropic tautomerism, a phosphorus-containing group migrates between the nitrogen atoms. tandfonline.comtandfonline.com The rate of this migration is influenced by the nature of the substituents on the phosphorus, carbon, and nitrogen atoms. tandfonline.com Theoretical studies on N-hydroxy amidines have shown that the energy barrier for the interconversion of tautomers can be quite high, in the range of 33-71 kcal/mol, making the process slow at room temperature without a catalyst. nih.gov However, solvent-assisted tautomerism, for example involving water molecules, can significantly lower this activation barrier to around 9-20 kcal/mol. nih.gov

Reactions of this compound

Condensation reactions are chemical processes in which two molecules combine to form a larger molecule, with the simultaneous elimination of a smaller molecule such as water. ebsco.com The amidine functional group in this compound, with its nucleophilic nitrogen atoms, can participate in such reactions.

Specifically, the amino group (-NH₂) of the acetamidine (B91507) moiety can act as a nucleophile, reacting with electrophilic centers like carbonyl groups in aldehydes, ketones, or carboxylic acid derivatives. ebsco.com For example, the formal condensation of a carboxylic acid with an amine (or an amidine's amino group) results in the formation of an amide bond and a molecule of water. ebsco.comchemicalbook.com

While specific studies detailing the condensation reactions of this compound are not prevalent, the reactivity can be inferred from related structures. The synthesis of complex heterocyclic molecules often involves condensation steps where an amidine or a related precursor is a key building block. ontosight.ai For instance, the synthesis of N-pyridin-2-yl[1,1'-biphenyl]-4-acetamide involves the condensation of biphenyl-4-ylacetic acid chloride with 2-aminopyridine. chemicalbook.com This highlights the general reactivity of a biphenyl-acetic acid derivative (a precursor to the target amidine) in condensation reactions. The amidine itself, being a strong nucleophile, would be expected to react readily with suitable electrophiles in condensation processes to form more complex structures.

Cycloaddition Reactions (e.g., with Azadienes)

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The amidine functional group, acting as a nitrogen-containing component, can participate in various cycloaddition pathways. While specific studies on this compound are not extensively documented, the reactivity of the amidine moiety is well-established in reactions with azadienes and other unsaturated systems.

One of the primary cycloaddition pathways for amidines is the inverse electron demand Diels-Alder reaction. In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene. Amidines can react with electron-deficient azadienes, such as 1,2,4,5-tetrazines, to form new heterocyclic systems. acs.orgescholarship.org This reaction typically proceeds through a [4+2] cycloaddition mechanism, followed by the elimination of a small molecule like dinitrogen to yield a stable aromatic product. acs.orgescholarship.org For instance, the reaction of an amidine with a 1,2,3-triazine (B1214393) can lead to the formation of pyrimidines or 1,3,5-triazines. acs.orgescholarship.org

Research on 1-aryl-4-phenyl-1-azadienes has shown their ability to undergo facile and regioselective [4+2] cycloaddition with allenic esters. nih.gov This suggests that the biphenyl (B1667301) moiety of this compound could influence the electronic properties and steric hindrance of the molecule, thereby affecting the feasibility and outcome of cycloaddition reactions. The reaction between an amidine and an azadiene like 1,2,3,5-tetrazine (B1252110) has been shown to proceed through an addition/N₂ elimination/cyclization pathway rather than a concerted Diels-Alder sequence. acs.orgescholarship.org

The scope of cycloaddition reactions involving amidines also extends to reactions with heterocyclic azides. For example, reactions of 2-cyanoacetamidines with heterocyclic azides provide a route to C,N-diheteroarylcarbamidines. beilstein-journals.org This highlights the versatility of the amidine functional group in participating in cycloaddition-type reactions to generate complex heterocyclic structures.

Oxidation and Reduction Pathways

The chemical structure of this compound contains moieties that can be susceptible to both oxidation and reduction under specific conditions. The biphenyl group and the acetamidine functional group present potential sites for such transformations.

Oxidation: The biphenyl ring system can undergo oxidation, although it is generally stable. Under harsh oxidative conditions, it could potentially lead to the formation of hydroxylated derivatives or even ring-opening products. More relevant is the potential oxidation of the amidine group itself. While amidines are relatively stable, strong oxidizing agents could potentially convert them to other nitrogen-containing functional groups.

A closely related compound, 2-(4-phenylphenyl)acetohydrazide, is known to act as an inhibitor of plasma amine oxidase (PAO). nih.gov This inhibition involves the enzymatic oxidation of the substrate, suggesting that the phenylphenylacetamide core is amenable to oxidative processes within a biological context. nih.gov In organic chemistry, oxidation reactions can involve the loss of hydrogen atoms or the gain of oxygen atoms. youtube.com For a secondary carbon, like the one adjacent to the amidine group, oxidation could potentially lead to a ketone, though this would require breaking a carbon-carbon bond in this specific molecule. youtube.comyoutube.com

Reduction: Reduction reactions typically involve the gain of hydrogen atoms or the loss of oxygen atoms. youtube.com The aromatic biphenyl rings of this compound can be reduced under catalytic hydrogenation conditions (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), which would result in the formation of a (cyclohexylcyclohexyl)acetamidine derivative. The specific conditions of the hydrogenation (temperature, pressure, and catalyst) would determine the extent of reduction.

The amidine functional group itself is generally resistant to reduction. However, under forcing conditions, it could potentially be reduced, although this is not a common transformation.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The biphenyl system in this compound consists of two aromatic rings, each of which can potentially undergo nucleophilic or electrophilic substitution. The outcome of these reactions is directed by the substituents on the rings.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The acetamidine group attached to one of the phenyl rings will influence the regioselectivity of the substitution. The phenyl group on the other ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. The acetamidine moiety itself is generally considered to be a deactivating group due to the electron-withdrawing nature of the C=N bond, which would direct incoming electrophiles to the meta position of the ring to which it is attached. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. byjus.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org The biphenyl rings of this compound lack strong electron-withdrawing groups like nitro groups, making them generally unreactive towards nucleophilic aromatic substitution under standard conditions. libretexts.org However, if a suitable leaving group (like a halogen) were present on one of the rings, particularly in a position activated by an electron-withdrawing substituent, nucleophilic substitution could occur. For example, studies on related compounds have shown that a fluorine atom on the biphenyl ring can be replaced by other nucleophiles under specific conditions. smolecule.com The mechanism for such reactions often involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Investigation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying the kinetic and thermodynamic parameters of the reactions, as well as using techniques like isotopic labeling to trace the pathways of atoms.

Kinetic and Thermodynamic Aspects of Amidine Reactions

The reactivity of amidines is governed by both kinetic and thermodynamic factors. Kinetic studies focus on the rate of a reaction, while thermodynamic studies examine the energy changes and the position of equilibrium.

Thermodynamic studies on the cyclization reactions of amidines with reagents like phosphoryl chloride and thionyl chloride have been conducted to understand the reactivity of different active sites within the amidine molecule. researchgate.net Such studies, often complemented by computational methods like Density Functional Theory (DFT), help in elucidating the reaction mechanism and predicting the most stable products. researchgate.netnih.govelsevierpure.com For instance, in amidation reactions, the equilibrium constant can be determined at different temperatures to understand the thermodynamic favorability of the process. acs.org Studies on the hydrolysis of cyclic amidines have also shown that the initially formed product is often the result of kinetic control, which may then rearrange to a more thermodynamically stable isomer. psu.edu

Table 1: Factors Influencing Amidine Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |

|---|---|---|

| Substituent Effects | Electron-donating groups on the amidine can increase nucleophilicity and reaction rate. escholarship.org | Can affect the stability of reactants and products, shifting the equilibrium. |

| Steric Hindrance | Bulky groups near the reaction center can slow down the reaction rate. masterorganicchemistry.com | Can destabilize products, leading to an unfavorable equilibrium. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. eijas.com | Can influence the relative solvation energies of reactants and products. |

| Temperature | Increasing temperature generally increases the reaction rate (Arrhenius equation). acs.org | Affects the Gibbs free energy and the position of equilibrium (van't Hoff equation). acs.org |

| Catalysts | Can provide an alternative reaction pathway with a lower activation energy, thus increasing the rate. | Does not affect the position of equilibrium, only the rate at which it is reached. |

Use of Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique for unraveling reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. Stable isotopes such as ¹⁵N, ¹³C, and ²H are commonly used. nih.gov

In the study of amidine reactions, ¹⁵N-labeling has been particularly insightful. For example, by using doubly ¹⁵N-labeled amidines in reactions with 1,2,3-triazines and 1,2,3,5-tetrazines, researchers were able to distinguish between a concerted Diels-Alder mechanism and a stepwise addition-elimination-cyclization pathway. acs.orgescholarship.org The distribution of the ¹⁵N labels in the final products provided conclusive evidence for the stepwise mechanism. acs.orgescholarship.orgresearchgate.net The ratio of singly to doubly labeled products was found to be kinetically controlled at the 6π electrocyclization step. acs.org

Similarly, ¹¹C-labeling has been employed in the synthesis of acyl amidines through palladium-catalyzed aminocarbonylation. Using [¹¹C]carbon monoxide allows for the preparation of ¹¹C-labeled acyl amidines, which can be valuable as intermediates for synthesizing radiolabeled heterocycles for applications like Positron Emission Tomography (PET). The ability to introduce an isotopic label at a late stage of a synthesis is particularly valuable for preparing labeled complex molecules without the need for a completely new synthetic route. nih.gov

Table 2: Applications of Isotopic Labeling in Amidine Chemistry

| Isotope | Application | Mechanistic Insight | Reference |

|---|---|---|---|

| ¹⁵N | Reaction of amidines with triazines/tetrazines | Distinguished between Diels-Alder and stepwise addition-elimination-cyclization mechanisms. | acs.orgescholarship.orgresearchgate.net |

| ¹¹C | Synthesis of acyl amidines | Enabled the preparation of radiolabeled acyl amidines and heterocycles for PET imaging. | |

| ¹³C, ²H | General mechanistic studies | Used as tracers to follow the course of reactions and understand metabolic pathways of drug candidates. | nih.gov |

Derivatization and Functionalization Strategies

Synthesis of Substituted 2-(4-Phenylphenyl)acetamidine Analogues

The synthesis of substituted this compound analogues typically begins with the preparation of the core amidine structure, followed by modifications or by the synthesis of substituted precursors. A common and effective method for the synthesis of amidines from nitriles is the Pinner reaction. prepchem.comwikipedia.orgorganic-chemistry.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imino ester salt (a Pinner salt), which is then reacted with ammonia (B1221849) to yield the corresponding amidine. prepchem.comwikipedia.org

For the synthesis of this compound, the starting material is 2-(4-phenylphenyl)acetonitrile. The Pinner reaction sequence can be described as follows:

Formation of the Imino Ester Hydrochloride: 2-(4-Phenylphenyl)acetonitrile is dissolved in an anhydrous alcohol, such as ethanol, and the solution is saturated with dry hydrogen chloride gas at low temperatures. This leads to the formation of the ethyl 2-(4-phenylphenyl)acetimidate hydrochloride salt.

Ammonolysis: The resulting Pinner salt is then treated with a solution of ammonia in alcohol to displace the ethoxy group and form this compound hydrochloride. prepchem.comwikipedia.org

Substituted analogues can be prepared by using appropriately substituted 2-(4-phenylphenyl)acetonitrile precursors. The substituents can be introduced on either of the phenyl rings of the biphenyl (B1667301) moiety.

Table 1: Representative Synthesis of Substituted Acetamidine (B91507) Hydrochlorides via Pinner Reaction

| Starting Nitrile | Reagents | Product | Reference |

| p-Hydroxybenzyl cyanide | 1. HCl, EtOH2. NH3/EtOH | 2-(4-Hydroxyphenyl)acetamidine hydrochloride | prepchem.com |

| Acetonitrile | 1. HCl, EtOH2. NH3/EtOH | Acetamidine hydrochloride | wikipedia.org |

This table presents analogous reactions to illustrate the Pinner synthesis of amidines.

Modification of the Amidine Nitrogen Atoms

The amidine functional group possesses two nitrogen atoms that can be subjected to various modifications, such as N-alkylation, N-arylation, and N-hydroxylation. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and chemical reactivity.

N-Aryl and N-Alkyl Substitution: The synthesis of N-substituted amidines can be achieved through several routes. One common method involves the reaction of an N-substituted cyanamide (B42294) with an organometallic reagent. Alternatively, N-arylation of amidines can be accomplished using palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org The condensation of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532) is another effective method for preparing N-substituted acetamidines. organic-chemistry.org

N-Hydroxylation: N-Hydroxyamidines, also known as amidoximes, can be synthesized by the reaction of the corresponding nitrile with hydroxylamine (B1172632). For instance, reacting 2-(4-phenylphenyl)acetonitrile with hydroxylamine would yield N'-hydroxy-2-(4-phenylphenyl)acetamidine. These derivatives are of interest due to their ability to chelate metal ions and their potential as prodrugs.

Table 2: Examples of N-Substituted Amidine Synthesis

| Amidine/Precursor | Reagent | Product | Method | Reference |

| Amidine | Aryl bromide | N-Aryl amidine | Pd-catalyzed N-arylation | organic-chemistry.org |

| Primary amine | N,N-Dimethylacetamide dimethyl acetal | N-Substituted acetamidine | Condensation | organic-chemistry.org |

| Nitrile | Hydroxylamine | N-Hydroxyamidine | Hydroxylamine addition | chemicalbook.com |

This table showcases general methods for N-substitution on amidines.

Functionalization of the Phenylphenyl Moiety

The biphenyl core of this compound provides a versatile scaffold for introducing a wide range of functional groups. Standard aromatic substitution reactions and modern cross-coupling methodologies can be employed to modify either of the phenyl rings.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce substituents onto the biphenyl rings. The position of substitution will be directed by the existing phenyl group and the acetamidine side chain.

Cross-Coupling Reactions: The Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds and is particularly useful for synthesizing substituted biphenyls. ajrconline.org By starting with a halogenated phenylacetonitrile, various aryl, heteroaryl, or alkyl groups can be introduced onto the biphenyl core before the formation of the amidine group. For example, coupling an arylboronic acid with 2-(4-bromophenyl)acetonitrile would yield a variety of substituted 2-phenylphenylacetonitriles, which can then be converted to the corresponding amidines.

Table 3: Functionalization of Biphenyl Scaffolds

| Starting Material | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| 2-(4-Bromophenyl)acetonitrile | Arylboronic acid | Pd catalyst, base | Substituted 2-(phenylphenyl)acetonitrile | nih.gov |

| N-(2-bromo-4-fluorophenyl)acetamide | (3,4-Dichlorophenyl)boronic acid | Pd(acac)2, K2CO3 | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)acetamide | chemmethod.com |

This table illustrates the application of Suzuki coupling for the synthesis of substituted biphenyl derivatives.

Synthesis of Heterocyclic Compounds Incorporating the this compound Framework

The amidine functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The reaction of amidines with bifunctional electrophiles is a common strategy for constructing five- and six-membered rings.

Pyrimidines: Pyrimidine rings can be synthesized by the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgnih.gov For example, reacting this compound with a β-diketone, such as acetylacetone, in the presence of a base would yield a 2-(biphenyl-4-ylmethyl)-4,6-dimethylpyrimidine.

Triazoles: 1,2,4-Triazoles can be synthesized from amidines through various routes. One method involves the reaction of an N-acylamidine with hydrazine. Alternatively, thioamides derived from the corresponding acetamide (B32628) can be converted to S-methyl derivatives, which then react with hydrazides to form triazoles. mdpi.comnih.gov

Table 4: Synthesis of Heterocycles from Amidine Precursors

| Amidine/Precursor | Reagent | Heterocycle Formed | General Reaction Type | Reference |

| Amidine | β-Diketone | Pyrimidine | Condensation | organic-chemistry.orgnih.gov |

| Thioamide | Hydrazide | 1,2,4-Triazole | Cyclization | mdpi.comnih.gov |

| Amidine | α-Haloketone | Imidazole | Condensation | wikipedia.org |

This table provides an overview of common methods for synthesizing heterocycles from amidine precursors.

Applications in Chemical and Materials Science

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

The reactivity of the amidine group makes compounds like 2-(4-Phenylphenyl)acetamidine valuable as foundational molecules, or "building blocks," for constructing more complex chemical structures. semanticscholar.org In organic synthesis, such compounds often serve as critical intermediates. The structure can be a starting point for creating a variety of other chemical entities, including heterocyclic compounds which are prevalent in pharmaceuticals. semanticscholar.orgsolubilityofthings.com For instance, the general reactivity of amidines allows for their use in the synthesis of biologically relevant motifs. semanticscholar.orgchemrxiv.org

Potential as Ligand Precursors in Coordination Chemistry

The amidine functional group is an effective ligand for a wide range of metal ions, making this compound a promising precursor for creating coordination complexes. scispace.compsu.edu Ligands are molecules or ions that bond to a central metal atom, and the resulting coordination compounds have applications ranging from catalysis to materials science. ncert.nic.in The nitrogen atoms in the amidine group can donate their lone pairs of electrons to a metal center, forming stable complexes. nih.gov

The specific properties of the this compound ligand, such as the steric bulk and electronic influence of the large biphenyl (B1667301) group, can be expected to influence the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net The design of ligands is a central aspect of coordination chemistry, as the ligand's structure dictates the properties of the final metal complex. nih.gov

The synthesis of metal complexes using this compound as a ligand precursor would typically involve reacting the compound with a suitable metal salt in an appropriate solvent. nih.gov A common strategy for forming highly stable complexes is the deprotonation of the neutral amidine to form the corresponding amidinate anion. psu.edu This reaction is often achieved using a strong base, such as an organolithium reagent. psu.edu

The resulting amidinate anion can then coordinate to a metal center. This method has been used to prepare a variety of metal-amidinate complexes. psu.edu The choice of metal, solvent, and reaction conditions can be tailored to target specific complex geometries and coordination numbers. researchgate.net

Amidine ligands can bind to metal centers in several different ways, known as coordination modes. The specific mode adopted depends on factors like the metal ion's size and electronic properties, as well as the substituents on the amidine ligand itself. nih.govacs.org The primary coordination modes for amidine and amidinate ligands include η¹-binding, where the ligand binds through one nitrogen atom, and chelation, where it binds through both nitrogen atoms to the same metal center. psu.edursc.org

The stability of these complexes is influenced by the formation of chelate rings, which is generally favorable. The steric hindrance from bulky substituents, such as the biphenyl group in this compound, can affect the coordination geometry and the accessibility of the metal center, which in turn impacts the complex's stability and potential catalytic activity. researchgate.net

Table 1: Common Coordination Modes of Amidine-Type Ligands

| Coordination Mode | Description | Typical Ligand Form | Example |

|---|---|---|---|

| Monodentate (η¹) | The ligand binds to the metal center through the lone pair of the imino nitrogen atom. | Neutral Amidine | Often observed as an intermediate or with sterically crowded metal centers. psu.edu |

| Chelating | The ligand binds to a single metal center through both nitrogen atoms, forming a stable four-membered ring. | Amidinate Anion | A common and stable binding mode for deprotonated amidinates. scispace.com |

| Bridging | The ligand bridges two metal centers, with each nitrogen atom bonded to a different metal. | Amidinate Anion | Leads to the formation of bimetallic "lantern" complexes. psu.edu |

Exploration in Materials Science

The unique combination of a biphenyl group, known for its use in liquid crystals and organic electronics, and a responsive amidine group suggests that this compound could be a valuable component in the development of advanced functional materials. solubilityofthings.comrsc.org

Amidine functionalities have been successfully incorporated into polymer chains to create "smart" materials that respond to external stimuli. rsc.org For example, polymers containing amidine groups can exhibit sensitivity to changes in pH or the presence of specific molecules like CO2. rsc.orgmcmaster.catandfonline.com The incorporation can be achieved by creating polymerizable monomers that contain an amidine group or by chemically modifying existing polymers. tandfonline.comresearchgate.netgoogle.com

The presence of the rigid biphenyl unit from this compound within a polymer backbone could impart desirable properties such as enhanced thermal stability, specific optical properties, or liquid crystalline behavior. The combination of the responsive amidine and the structurally significant biphenyl group could lead to the development of novel polymers for applications in sensors, controlled-release systems, or responsive coatings. rsc.org

Table 2: Examples of Amidine-Containing Polymer Systems

| Polymer System | Stimulus | Application | Research Finding |

|---|---|---|---|

| Cholesteric Polymer Networks | Aqueous Acid / Acid Vapor | Food Quality Sensing | Amidine groups incorporated into the polymer network respond to acids found in spoiling food, causing a detectable color change. rsc.org |

| Vinyl Monomers | Carbon Dioxide (CO2) | Switchable Materials | Amidine-containing monomers can be polymerized to create materials that reversibly change their properties (e.g., solubility) upon exposure to CO2. mcmaster.catandfonline.com |

| Molecularly Imprinted Polymers (MIPs) | Target Molecule Binding | Selective Separation/Sensing | Amidinium groups (the protonated form of amidines) can act as binding sites in MIPs, creating polymers with high selectivity for a specific target molecule. researchgate.net |

| Poly(N-vinylformamide) Derivatives | Hydrolysis Conditions | Specialty Polymers | Amidine groups can be formed directly on a polymer backbone through the hydrolysis of poly(N-vinylformamide), creating polymers with increased basicity. google.com |

Beyond polymers, the structure of this compound is suitable for designing other types of advanced organic materials. The biphenyl core is a well-known chromophore and is a key component in many organic light-emitting diode (OLED) materials and liquid crystals. By functionalizing this core with an amidine group, it may be possible to create new materials where the electronic or optical properties can be tuned by an external stimulus that interacts with the amidine.

Furthermore, amidine-containing compounds can be used as additives to modify the properties of bulk materials. For example, additives that are sensitive to microwave energy can be blended with thermoplastic polymers to enable rapid and selective heating. google.com The polar nature of the amidine group suggests it could function as a microwave-receptive moiety in such applications. The synthesis of functional materials from highly reactive intermediates is a promising area of research. dss.go.th

Future Perspectives in 2 4 Phenylphenyl Acetamidine Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. Future research on 2-(4-phenylphenyl)acetamidine will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in the synthesis of acetanilides and other amides, researchers may explore direct amination or amidation reactions under solvent-free conditions, potentially using microwave or ultrasonic irradiation to accelerate the process. researchgate.net This approach drastically reduces the use of volatile organic compounds (VOCs), aligning with green chemistry goals.

Aqueous Synthesis: The use of water as a solvent is highly desirable. Future work could adapt methods like the Suzuki coupling, used for creating the biphenyl (B1667301) backbone, to be performed in aqueous media. jeolusa.com Developing a subsequent amination/amidation step that is also water-compatible would represent a significant advance towards a truly green synthesis.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could streamline its production, making it more accessible for further research and potential commercial applications.

Novel Catalytic Systems: The development of new catalysts, such as nano-catalysts (e.g., Ti/Al(OH)3, Fe/Al(OH)3), could offer high efficiency and reusability, reducing both cost and environmental impact. researchgate.net Research could focus on designing catalysts specifically for the direct conversion of precursors like 2-(4-phenylphenyl)acetic acid or its esters to the target acetamidine (B91507).

Table 1: Comparison of Synthetic Approaches for Amide/Amidine Synthesis

| Synthetic Strategy | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Solvents | Often requires anhydrous organic solvents (e.g., benzene, THF, DCM). | Aqueous media, ionic liquids, or solvent-free conditions. researchgate.netjeolusa.com |

| Catalysts | Stoichiometric coupling reagents, strong acids/bases. | Reusable heterogeneous catalysts, biocatalysts, or catalyst-free systems. researchgate.net |

| Energy Input | Often requires prolonged heating under reflux. | Microwave irradiation, sonication, or flow reactors for efficient energy transfer. |

| Waste Generation | Produces significant amounts of solvent and reagent waste. | Minimal waste; by-products are often benign (e.g., water). |

In-Depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, future mechanistic studies will be crucial for controlling its reactivity and predicting the outcomes of complex reactions.

Prospective research areas include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction pathways, transition states, and the electronic properties of intermediates. acs.org Such studies can elucidate the role of the biphenyl group and the acetamidine functionality in directing reactivity, helping to explain and predict regioselectivity and stereoselectivity.

Kinetic Studies: Detailed kinetic analysis of the formation and subsequent reactions of this compound can reveal the rate-determining steps and the influence of various catalysts and reaction conditions. dss.go.th This information is invaluable for process optimization.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and rapid sampling mass spectrometry (ASAP-MS), can allow for the direct observation and characterization of transient intermediates that are key to understanding the reaction mechanism. waters.com This can help to confirm or refute proposed mechanistic pathways. For example, understanding if and how intramolecular hydrogen bonding affects reactivity could be a key focus. nih.gov

Discovery of Novel Chemical Reactivity Patterns

The acetamidine functional group is a versatile building block, capable of participating in a wide range of chemical transformations. Exploring the unique reactivity of this compound, influenced by its bulky and electronically active biphenyl substituent, is a promising avenue for future research.

Potential areas for discovery include:

Heterocyclic Synthesis: Amidines are well-known precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. Future work could explore the use of this compound in multicomponent reactions to generate novel and complex heterocyclic scaffolds, such as pyrimidines, imidazoles, or triazoles. chemmethod.comnih.gov

Transition-Metal Catalyzed Cross-Coupling: The N-H bonds of the acetamidine group could be activated by transition metal catalysts to participate in novel cross-coupling reactions. This could open up pathways to new classes of substituted biphenyl compounds that are difficult to access through traditional methods.

Supramolecular Chemistry: The hydrogen bonding capabilities of the acetamidine group, combined with the potential for π–π stacking interactions from the biphenyl system, make this compound an interesting candidate for the construction of complex supramolecular architectures. acs.org These organized assemblies could exhibit unique photophysical or host-guest properties.

Design of Tailored Derivatives for Specific Material Science Applications

The biphenyl core is a common structural motif in materials designed for applications in electronics and photonics. By chemically modifying the this compound scaffold, it may be possible to create a new generation of functional materials with tailored properties.

Future research could target the design of derivatives for:

Nonlinear Optical (NLO) Materials: Organic molecules with large dipole moments and extended π-conjugated systems can exhibit significant NLO properties. acs.org By introducing electron-donating and electron-withdrawing groups onto the biphenyl rings of this compound, it may be possible to design new materials for applications in optical communications and data storage.

Organic Light-Emitting Diodes (OLEDs): The biphenyl structure is known to form part of the emissive layer in some OLEDs. Tailoring the electronic properties of this compound derivatives could lead to new materials with high quantum efficiency and tunable emission colors.

Polymer Science: Acetamide (B32628) and related functional groups can be incorporated into polymer backbones or used as crosslinking agents to modify the properties of materials. Derivatives of this compound could be explored as monomers for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic or optical properties.

Table 2: Potential Material Science Applications for Tailored Derivatives

| Application Area | Required Molecular Properties | Potential Derivative Design Strategy |

|---|---|---|

| Nonlinear Optics (NLO) | Large hyperpolarizability, extended π-conjugation, non-centrosymmetric crystal packing. | Introduction of strong donor/acceptor groups on the biphenyl rings. acs.org |

| Organic Electronics | Appropriate HOMO/LUMO energy levels, good charge carrier mobility, high photoluminescence. | Fusion of aromatic rings to extend conjugation; introduction of electron-rich or electron-poor heterocycles. |

| High-Performance Polymers | Thermal stability, mechanical strength, processability. | Incorporation into polyimide, polyamide, or other thermally stable polymer backbones. |

| Sensors | Specific binding sites, changes in optical or electronic properties upon analyte binding. | Functionalization with receptor groups that can selectively interact with target molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.